molecular formula C9H18ClNO2 B2999207 (S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride CAS No. 1956437-96-9

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride

Cat. No.: B2999207
CAS No.: 1956437-96-9
M. Wt: 207.7
InChI Key: KGHIZRPOMNZQAX-QRPNPIFTSA-N
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Description

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride is a chiral β-amino acid derivative with a cyclohexyl substituent at the β-carbon. It exists as the hydrochloride salt, enhancing its stability and water solubility compared to the free acid form. Key properties include:

  • Molecular Formula: C₉H₁₈ClNO₂ (hydrochloride form) .
  • CAS Number: 1956437-96-9 (hydrochloride); the free acid form is CAS 91383-14-1 .
  • Physical Properties: Melting point (free acid): 234–235°C; LogP: 2.07 (indicating moderate lipophilicity); PSA: 63.3 Ų (polar surface area) .
  • Applications: Used as a reference standard for drug impurities and in biomedical research .

Properties

IUPAC Name

(3S)-3-amino-3-cyclohexylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHIZRPOMNZQAX-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956437-96-9
Record name (3S)-3-amino-3-cyclohexylpropanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexylacetonitrile.

    Hydrolysis: Cyclohexylacetonitrile is hydrolyzed to form cyclohexylacetic acid.

    Amidation: The cyclohexylacetic acid is then converted to its corresponding amide.

    Reduction: The amide is reduced to form the primary amine.

    Resolution: The racemic mixture of the amine is resolved to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-3-Amino-3-cyclohexylpropanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated resolution techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of acylated or sulfonylated derivatives.

Scientific Research Applications

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride involves its interaction with specific molecular targets. It is known to modulate certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence neurotransmitter systems and metabolic pathways.

Comparison with Similar Compounds

Enantiomeric Pair: (S)- vs. (R)-3-Amino-3-cyclohexylpropanoic Acid Hydrochloride

These enantiomers differ only in the spatial arrangement of the amino group.

Property (S)-Isomer (R)-Isomer
CAS Number 1956437-96-9 (hydrochloride) 219310-11-9
Molecular Formula C₉H₁₈ClNO₂ C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol 207.70 g/mol
Optical Activity [α]₂₅ᴅ = +15.6° (specific rotation) [α]₂₅ᴅ = -15.6° (predicted)
Applications Drug impurity reference Limited data; likely similar to (S)-form

Key Insight : Enantiomers share identical physicochemical properties but differ in biological interactions due to stereospecific binding .

Positional Isomer: (R)-2-Amino-3-cyclohexylpropanoic Acid Hydrochloride

This compound differs in the position of the amino group (C2 vs. C3).

Property (S)-3-Amino-3-cyclohexyl (R)-2-Amino-3-cyclohexyl
CAS Number 1956437-96-9 151899-07-9
Molecular Formula C₉H₁₈ClNO₂ C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol 207.70 g/mol
Structural Impact Amino group at C3; cyclohexyl at C3 Amino group at C2; cyclohexyl at C3
Physicochemical Behavior Higher steric hindrance at C3 Altered hydrogen bonding potential

Key Insight : Positional isomers exhibit distinct reactivity and pharmacokinetic profiles due to structural rearrangements .

Functional Group Variant: Ethyl 3-Amino-3-(3-methylphenyl)propanoate Hydrochloride

This compound replaces the cyclohexyl group with a 3-methylphenyl substituent and includes an ester moiety.

Property (S)-3-Amino-3-cyclohexyl Ethyl 3-Amino-3-(3-methylphenyl)
Molecular Formula C₉H₁₈ClNO₂ C₁₃H₁₈ClNO₂
Molecular Weight 207.70 g/mol 267.74 g/mol
LogP 2.07 ~2.5 (estimated; higher lipophilicity)
Functional Groups Carboxylic acid (hydrochloride) Ester; aromatic ring
Applications Biomedical research Intermediate in organic synthesis

Key Insight : The phenyl and ester groups enhance lipophilicity and alter metabolic stability compared to the cyclohexyl-carboxylic acid structure .

Data Tables

Table 1: Physicochemical Properties of Key Compounds

Compound Name CAS Number Molecular Weight (g/mol) LogP PSA (Ų)
(S)-3-Amino-3-cyclohexylpropanoic acid HCl 1956437-96-9 207.70 2.07 63.3
(R)-3-Amino-3-cyclohexylpropanoic acid HCl 219310-11-9 207.70 2.07 63.3
(R)-2-Amino-3-cyclohexylpropanoic acid HCl 151899-07-9 207.70 1.89 63.3
Ethyl 3-amino-3-(3-methylphenyl)propanoate HCl N/A 267.74 ~2.5 63.3

Table 2: Commercial Availability (Selected Suppliers)

Compound Name Supplier Purity Price Range (EUR)
(S)-3-Amino-3-cyclohexylpropanoic acid CymitQuimica 95% 20.00–460.00
(R)-3-Amino-3-cyclohexylpropanoic acid HCl Delta Biotech Not specified N/A

Critical Notes

Handling Precautions : Hydrochloride salts require protective equipment (gloves, masks) due to hazards (H302: harmful if swallowed; H315: skin irritation) .

Stability : Hydrochloride forms improve aqueous solubility and shelf-life compared to free acids .

Stereochemical Purity : Enantiomeric purity is critical in pharmaceuticals; chiral HPLC methods are recommended for analysis .

Data Gaps: Limited biological activity data for positional isomers and enantiomers; further studies needed .

Biological Activity

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

  • Molecular Formula : C9H17NO2·HCl
  • Molecular Weight : 193.7 g/mol

The compound features a cyclohexyl group attached to the beta-carbon of the amino acid, which influences its steric and electronic properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Material : Cyclohexylacetonitrile.
  • Hydrolysis : Conversion to cyclohexylacetic acid.
  • Amidation : Formation of the corresponding amide.
  • Reduction : Reduction to the primary amine.
  • Resolution : Separation of the racemic mixture to isolate the (S)-enantiomer.
  • Hydrochloride Formation : Treatment with hydrochloric acid to form the hydrochloride salt.

This compound is believed to modulate various biological pathways by interacting with specific molecular targets, including enzymes and receptors. Its influence on neurotransmitter systems suggests potential roles in neurological functions and metabolic regulation .

Neurotransmitter Modulation

Research indicates that this compound may interact with L-type amino acid transporters, particularly LAT1 (SLC7A5), facilitating the transport of essential amino acids across the blood-brain barrier. This property could enhance therapeutic strategies for neurological disorders and cancer treatment by improving nutrient delivery to affected tissues .

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects in various conditions:

  • Cancer : Studies suggest it may enhance the efficacy of chemotherapeutic agents by modulating amino acid availability in tumor cells.
  • Neurological Disorders : Its role in neurotransmitter modulation positions it as a candidate for treating conditions such as depression or anxiety .

Case Studies and Research Findings

Several studies have highlighted the biological activities and therapeutic potentials of this compound:

  • Study on Neurotransmitter Transport :
    • A study demonstrated that compounds similar to this compound can significantly enhance the uptake of neurotransmitters in neuronal cultures, suggesting a role in synaptic plasticity and cognitive function .
  • Antitumor Activity :
    • Research indicated that this compound could inhibit tumor growth in xenograft models by enhancing the sensitivity of cancer cells to standard chemotherapy through improved amino acid transport mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructural FeatureBiological Activity
(R)-3-Amino-3-cyclohexylpropanoic acid hydrochlorideEnantiomerDifferent pharmacodynamics
CyclohexylalanineCyclohexyl group on alpha-carbonSimilar neuroactive properties
CyclohexylglycineCyclohexyl group on alpha-carbonComparable effects on neurotransmission

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its analogs.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for (S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride, and how is chiral purity ensured during synthesis?

  • Methodological Answer : Asymmetric synthesis via catalytic hydrogenation or enzymatic resolution is typical for chiral amines. Chiral purity is monitored using chiral HPLC with validated columns (e.g., Chiralpak® AD-H or OD-H) and polarimetry. For example, related compounds like (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride (CAS 17193-39-4) are synthesized using enantioselective catalysts, followed by recrystallization in ethanol/water mixtures to enhance enantiomeric excess (EE >99%) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm stereochemistry and cyclohexyl group integration.
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Validates amine (–NH2_2) and carboxylic acid (–COOH) functional groups.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., Agilent Zorbax SB-C18) with UV detection at 210 nm assess purity (>98%) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+^+ for C9_9H18_{18}ClNO2_2: 216.1 m/z) .

Q. What are the primary research applications of this compound in pharmaceutical development?

  • Methodological Answer : It serves as a chiral building block for peptidomimetics or as a reference standard for impurity profiling in drug formulations. For instance, structurally similar compounds like (3R)-3-amino-3-cyclohexylpropanoic acid hydrochloride (CAS 219310-11-9) are used to validate impurity thresholds in APIs (Active Pharmaceutical Ingredients) via LC-MS .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate degradation pathways under varying storage conditions?

  • Methodological Answer :

  • Study Design : Accelerated stability testing at 40°C/75% RH (ICH Q1A guidelines) over 6 months, with sampling intervals (0, 1, 3, 6 months).
  • Analytical Methods : HPLC with photodiode array (PDA) detection tracks degradation products (e.g., cyclohexyl ring oxidation or hydrochloride dissociation).
  • Key Parameters : pH-dependent stability (e.g., buffers at pH 2, 7.4, 9) and photostability per ICH Q1B .

Q. How to resolve contradictions in chiral purity data between orthogonal analytical methods?

  • Methodological Answer : Cross-validate using:

  • Chiral HPLC vs. Circular Dichroism (CD) Spectroscopy : Discrepancies may arise from column selectivity; CD provides secondary confirmation of enantiomeric ratios.
  • X-ray Crystallography : Resolves absolute configuration disputes (e.g., for analogues like (S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride) .

Q. What strategies are recommended for impurity profiling when this compound is used as a reference standard?

  • Methodological Answer :

  • LC-MS/MS with Ion Trap Detection : Identifies trace impurities (e.g., des-cyclohexyl byproducts) at ≤0.1% levels.
  • Synthesis of Custom Reference Standards : For example, EP-grade impurities (e.g., Impurity J/K in MM0435.10/MM0435.11) are synthesized and characterized to match retention times .

Q. How to optimize enantiomeric resolution in preparative-scale synthesis?

  • Methodological Answer :

  • Dynamic Kinetic Resolution (DKR) : Combines racemization catalysts (e.g., Shvo’s catalyst) with immobilized enzymes (e.g., Candida antarctica lipase B) to achieve >95% yield and >99% EE.
  • Crystallization Solvent Screening : Ternary solvent systems (e.g., acetone/water/heptane) improve crystal lattice selectivity .

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